2-Pentenenitrile

Description

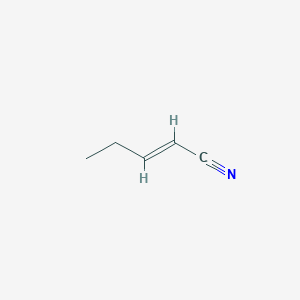

Structure

2D Structure

3D Structure

Properties

CAS No. |

13284-42-9 |

|---|---|

Molecular Formula |

C5H7N |

Molecular Weight |

81.12 g/mol |

IUPAC Name |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

InChI Key |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

SMILES |

CCC=CC#N |

Isomeric SMILES |

CC/C=C/C#N |

Canonical SMILES |

CCC=CC#N |

boiling_point |

234 °F at 760 mm Hg (NTP, 1992) |

density |

0.82 at 39 °F (NTP, 1992) |

flash_point |

73.8 °F (NTP, 1992) |

Other CAS No. |

13284-42-9 26294-98-4 25899-50-7 |

physical_description |

2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |

Pictograms |

Flammable; Acute Toxic |

solubility |

5 to 10 mg/mL at 66° F (NTP, 1992) |

Synonyms |

2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |

vapor_pressure |

6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-pent-2-enenitrile, a member of the α,β-unsaturated nitrile class of organic compounds, holds significant interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, safety considerations, and, most notably, the established role of the α,β-unsaturated nitrile moiety as a reactive pharmacophore. The document addresses the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key conceptual pathways relevant to its potential mechanism of action.

Chemical Identity and Properties

(E)-pent-2-enenitrile is a clear, yellowish liquid at room temperature. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-pent-2-enenitrile | [1] |

| CAS Number | 26294-98-4 | [2][3][4] |

| Molecular Formula | C₅H₇N | [2] |

| Molecular Weight | 81.12 g/mol | [1] |

| Physical Description | Clear yellow liquid | [1][2] |

| Boiling Point | 144.6-144.8 °C (at 746 Torr) | |

| Density | 0.82814 g/cm³ (at 15 °C) | |

| Water Solubility | 5 to 10 mg/mL at 66° F | [2] |

| Canonical SMILES | CCC=CC#N | [1] |

| InChIKey | ISBHMJZRKAFTGE-ONEGZZNKSA-N | [1][3][4] |

Synthesis of (E)-pent-2-enenitrile

The synthesis of α,β-unsaturated nitriles such as (E)-pent-2-enenitrile can be achieved through various established organic chemistry methodologies. A common and effective method is the Wittig reaction or its variations, which involve the reaction of an aldehyde with a phosphorus ylide.

General Experimental Protocol: Wittig-type Olefination

This protocol describes a general procedure for the synthesis of α,β-unsaturated nitriles from aldehydes.

Materials:

-

Propanal

-

(Cyanomethyl)triphenylphosphonium chloride or a similar phosphonium (B103445) salt

-

A suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the phosphonium salt is suspended in the anhydrous solvent. The mixture is cooled to 0 °C in an ice bath.

-

The base is added portion-wise to the stirred suspension. The reaction is typically stirred at 0 °C for 30-60 minutes, during which the ylide is formed, often indicated by a color change.

-

Reaction with Aldehyde: A solution of propanal in the anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the (E)-pent-2-enenitrile. The E-isomer is typically the major product when using stabilized ylides.

Spectroscopic Data

| Data Type | Description |

| Mass Spectrometry | The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for (E)-2-Pentenenitrile.[5][6] |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[3] |

Safety and Handling

(E)-pent-2-enenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][7]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid contact with skin and eyes.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Nitriles can react violently with strong oxidizing acids and the combination with bases can produce hydrogen cyanide.

Role in Drug Discovery and Development

While specific biological studies on (E)-pent-2-enenitrile are not widely documented, the α,β-unsaturated nitrile moiety is a recognized pharmacophore in drug discovery.[8][9] Its significance stems from its electrophilic nature, which allows it to act as a Michael acceptor.

Mechanism of Action: Covalent Inhibition

The carbon-carbon double bond in α,β-unsaturated nitriles is activated by the electron-withdrawing nitrile group, making the β-carbon susceptible to nucleophilic attack by biological nucleophiles. A primary target for such compounds within a biological system is the sulfhydryl group of cysteine residues in proteins.[8] This interaction can lead to the formation of a covalent bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes.

References

- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (E)-2-Pentenenitrile [webbook.nist.gov]

- 4. (E)-2-Pentenenitrile [webbook.nist.gov]

- 5. (E)-2-Pentenenitrile [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Pent-2-enenitrile | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Pentenenitrile molecular weight and formula

An In-depth Technical Guide to 2-Pentenenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and a visualization of a relevant synthetic pathway.

Core Properties of this compound

This compound is an unsaturated nitrile, appearing as a clear yellow liquid.[1] It is also known by synonyms such as 1-cyano-1-butene.[2][3][4][5] The molecule exists as two stereoisomers: (E)-2-pentenenitrile and (Z)-2-pentenenitrile.[3][4]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H7N | [1][2][5][6][7] |

| Molecular Weight | 81.12 g/mol | [1][6] |

| 81.1173 g/mol | [7] | |

| 81.1158 g/mol | [2][3][4][8] | |

| IUPAC Name | (E)-pent-2-enenitrile / (Z)-pent-2-enenitrile | [1][9] |

| CAS Registry Number | 13284-42-9 (for the mixture or (E)-isomer) | [1][2][6][7] |

| 25899-50-7 (for (Z)-isomer) | [5][9] | |

| 26294-98-4 (for (E)-isomer) | [10][11] | |

| Density | 0.82 g/cm³ at 39°F (3.9°C) | [1] |

| 0.821 g/cm³ | [6] | |

| 0.827 g/cm³ | [7][12] | |

| Boiling Point | 112°C (234°F) at 760 mmHg | [1][7][12] |

| 114°C | [6] | |

| Flash Point | 23.2°C (73.8°F) | [1] |

| 24°C | [6] | |

| 28.5°C | [7][12] | |

| Vapor Pressure | 6 mmHg at 77°F (25°C) | [1] |

| 22.2 mmHg at 25°C | [7][12] | |

| Solubility | 5 to 10 mg/mL in water at 66°F (19°C) | [1] |

| Refractive Index | n20/D 1.422 | [7][12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Base-Catalyzed Condensation

A common method for synthesizing α,β-unsaturated nitriles like this compound is the Knoevenagel-Doebner condensation or a related base-catalyzed reaction.[13] This protocol outlines a general procedure based on the reaction between an aldehyde (propanal) and acetonitrile (B52724).

Materials:

-

Propanal

-

Acetonitrile

-

Potassium Hydroxide (B78521) (KOH) pellets

-

Cracked ice

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Initial Charge: The flask is charged with potassium hydroxide pellets (0.5 mol) and an excess of acetonitrile (400 mL).[13]

-

Heating: The mixture is brought to reflux with vigorous stirring.

-

Aldehyde Addition: A solution of propanal (0.5 mol) in acetonitrile (100 mL) is added dropwise from the addition funnel over 30-60 minutes.[13]

-

Reaction Completion: Heating at reflux is continued for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[13]

-

Workup: The hot reaction mixture is poured onto a large volume of cracked ice (approx. 600 g).[13] This quenches the reaction and precipitates the product if it is a solid, or creates a separable layer if it is a liquid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.[14]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[14][15]

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound.[14]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying this compound, particularly for assessing purity and analyzing reaction mixtures.[16]

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent GC or similar, equipped with a mass selective detector (MSD).

-

Column: HP-1 or a similar non-polar capillary column (e.g., 50 m length, 0.2 mm internal diameter, 0.5 µm film thickness).[2][17]

-

Carrier Gas: Helium (He) at a constant flow rate.[17]

-

Oven Temperature Program:

-

Injection: A small volume (e.g., 1 µL) of the sample, diluted in a suitable solvent like dichloromethane, is injected in split or splitless mode.

-

MS Detector: Operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 30-300.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

Instrument Setup: Program the GC oven and configure the MS detector as per the conditions listed above.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

-

Data Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The Kovats retention index for this compound on a standard non-polar column is approximately 755.[2][17]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the base-catalyzed synthesis of this compound from propanal and acetonitrile.

Caption: Base-catalyzed synthesis of this compound.

Reactivity and Safety Profile

Nitriles such as this compound can undergo polymerization, especially in the presence of metals.[1] They are incompatible with acids, and mixing them with strong oxidizing acids can result in extremely violent reactions.[1] They are also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.[1] Hydrolysis of nitriles in either aqueous acid or base yields carboxylic acids and generates heat.[1]

Due to its flammability and acute toxicity, appropriate safety measures, including proper personal protective equipment (PPE) such as gloves, goggles, and respiratory protection, should be used when handling this compound.[1] All work should be conducted in a well-ventilated chemical fume hood.

References

- 1. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-2-pentenenitrile [stenutz.eu]

- 11. This compound | CAS#:26294-98-4 | Chemsrc [chemsrc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 2-Pentenenitrile Liquid

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-pentenenitrile liquid. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details the experimental protocols for their determination, and includes a visualization of a key experimental workflow. This compound is a clear yellow, flammable liquid and serves as a synthetic intermediate for various chemical products and bioactive substances.[1][2] It is important to distinguish between its isomers, primarily the (E)- and (Z)- isomers, as their physical properties can vary.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N | [3] |

| Molecular Weight | 81.12 g/mol | [1][3] |

| Appearance | Clear yellow liquid | [1] |

| Density | See isomer-specific data | |

| Boiling Point | See isomer-specific data | |

| Flash Point | 24 °C (75.2 °F) - 28.5 °C (83.3 °F) | [3][4][5] |

| Solubility in Water | 5 to 10 mg/mL at 18.9 °C (66 °F); 11.2 g/L at 20 °C | [1][6][7] |

| Vapor Pressure | 6 mmHg at 25 °C (77 °F); 22.2 mmHg at 25 °C | [1][4][5] |

| Refractive Index | See isomer-specific data |

Isomer-Specific Physical Properties

This compound commonly exists as (E)- and (Z)- stereoisomers. The spatial arrangement of the substituents around the carbon-carbon double bond influences their physical properties. The data for each isomer are presented below for comparative analysis.

| Property | (E)-2-Pentenenitrile | (Z)-2-Pentenenitrile | Source(s) |

| CAS Number | 26294-98-4 | 25899-50-7 | [8][9] |

| Density | 0.831 g/cm³ | 0.821 g/mL at 20 °C | [8][10] |

| Boiling Point | 112-114 °C at 760 mmHg | 127-128 °C at 766 mmHg | [3][4][10][11] |

| Refractive Index (n20/D) | 1.435 | 1.424 | [8][10] |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for measuring key physical constants.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] For small sample volumes, the Thiele tube or a similar oil bath apparatus provides an efficient means of determination.[13][14]

Apparatus:

-

Thiele tube or beaker (for oil bath)

-

High-boiling point mineral oil or paraffin (B1166041) oil

-

Thermometer (-10 to 150 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread for attachment

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.[14]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.[14]

-

The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]

-

The entire assembly is suspended in an oil bath (Thiele tube), making sure the rubber band is above the oil level to prevent degradation.[13]

-

The oil bath is heated gently and gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]

-

Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates the temperature is at or slightly above the boiling point.[14][15]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure of the sample equals the atmospheric pressure.[13][15]

Determination of Density

Density, the mass per unit volume, is a fundamental property. For a volatile liquid like this compound, precise measurement is crucial.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe or pipette

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed to determine the mass of the water. This step calibrates the exact volume of the pycnometer.

-

The pycnometer is again cleaned and thoroughly dried.

-

It is then filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is placed in the constant temperature bath to allow the liquid to reach the desired temperature. The volume is adjusted to the calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property useful for identification and purity assessment.[2] An Abbe refractometer is commonly used for this measurement.[8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Acetone or other suitable solvent for cleaning

-

Lens tissue

Procedure:

-

The refractometer is turned on, and the temperature is allowed to stabilize, typically at 20 °C, by the circulating water bath.[2]

-

The prism assembly is opened, and the surfaces of the upper and lower prisms are cleaned with a soft lens tissue and a few drops of acetone, then allowed to dry completely.[2][8]

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.[2]

-

The prism assembly is closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.[2]

-

The dispersion correction wheel is adjusted to eliminate any color fringe at the borderline, making the transition sharp and clear.[9]

-

The main adjustment knob is used to align the borderline precisely with the center of the crosshairs in the eyepiece.[16]

-

The refractive index value is then read directly from the instrument's scale or digital display.[16]

Determination of Solubility

Solubility provides insight into the polarity of a molecule. For quantitative determination, a precise amount of solute is mixed with a solvent until saturation is reached.

Apparatus:

-

Small test tubes or vials

-

Graduated pipettes or syringes

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge (optional)

Procedure for Qualitative/Semi-Quantitative Solubility:

-

A measured volume of the solvent (e.g., 1.0 mL of water) is placed in a small test tube.[10]

-

A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is added to the test tube.[7]

-

The mixture is vigorously agitated using a vortex mixer or by shaking for a set period to ensure thorough mixing.[7][10]

-

The mixture is allowed to stand and observed for any undissolved liquid. If the this compound has completely dissolved, it is considered soluble at that concentration.

-

If undissolved liquid remains, it is considered sparingly soluble or insoluble. For a more quantitative measure, small, incremental amounts of the solute are added until saturation is observed (i.e., a separate phase persists after thorough mixing). The total amount of solute dissolved is then recorded.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of a liquid's boiling point using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. store.astm.org [store.astm.org]

- 4. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. Index of Refraction [wiredchemist.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pubs.aip.org [pubs.aip.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Pentenenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pentenenitrile (C₅H₇N) is an unsaturated nitrile of significant interest in organic synthesis. It serves as a versatile intermediate in the production of various chemical products and bioactive substances.[1] The molecule exists as two geometric isomers, cis-(Z)-2-pentenenitrile and trans-(E)-2-pentenenitrile, owing to the carbon-carbon double bond. The physical properties of these isomers, particularly boiling point and vapor pressure, are critical parameters for designing and optimizing large-scale purification processes such as distillation.[1][2] An accurate understanding of these properties is fundamental for efficient separation, process modeling, and ensuring the purity of final products. This guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, including experimental data and detailed methodologies for their determination.

Quantitative Physicochemical Data

The boiling point and vapor pressure of this compound are influenced by its isomeric form. The following tables summarize the available experimental data.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Data varies between the specific cis isomer and technical grade mixtures, which often contain a high percentage of the trans isomer.

| Compound/Mixture | Boiling Point (°C) | Pressure (mmHg) | Citation |

| This compound (unspecified/technical) | 112.2 | 760 | [3] |

| This compound (unspecified) | 112 | 760 | [4][5] |

| cis-(Z)-2-Pentenenitrile | 127 - 128 | 766 | [2][6] |

| cis-(Z)-2-Pentenenitrile | 127 | Not Specified | [7] |

Vapor Pressure

Vapor pressure is a measure of a substance's volatility. The data below has been compiled from various sources and a dedicated study measuring vapor pressure over a range of temperatures.[1]

| Compound/Mixture | Temperature (°C) | Vapor Pressure (mmHg) | Citation |

| This compound | 25 | 6 | [3] |

| This compound | 25 | 22.2 | [4][5] |

| This compound | 50 | 46 | [8] |

| This compound | 50 | 110 | [3] |

| This compound | 70 | 134 | [3] |

A comprehensive study measured the saturated vapor pressure of this compound from 298.5 K (25.35 °C) to 401.4 K (128.25 °C) and successfully correlated the data using the Antoine equation with an average relative deviation of 0.92%.[1]

Experimental Protocols

The determination of boiling point and vapor pressure requires precise experimental control. The following sections describe generalized methodologies based on established laboratory techniques.

Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[9] The principle relies on observing the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[9]

Methodology:

-

Sample Preparation: A small test tube is filled to about half-full with the this compound sample.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample test tube with the open end down.

-

Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a burner. This design ensures uniform heat circulation.[9][10]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9] Upon reaching the boiling point, the sample's vapor will displace the remaining air, resulting in a rapid and continuous stream of bubbles.

-

Temperature Reading: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

Caption: Workflow for Boiling Point Determination (Thiele Tube).

Vapor Pressure Measurement (Static Apparatus)

The vapor pressure of a pure substance at a given temperature can be determined using a static apparatus. This method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system at a controlled temperature.[1]

Methodology:

-

Apparatus Preparation: A three-necked flask serves as the main test vessel. The system also includes a temperature sensor (e.g., a precision thermometer or thermocouple), a pressure transducer, and a connection to a vacuum pump. The entire system must be checked for airtightness before use.[1]

-

Sample Loading: The this compound sample is loaded into the flask. The system is then degassed to remove any dissolved air or volatile impurities by freezing the sample, evacuating the headspace, and then thawing the sample. This cycle is repeated several times.

-

Heating and Equilibration: The flask is placed in a thermostatically controlled bath or heated by an electric heater. The liquid is stirred continuously to ensure uniform temperature distribution and promote equilibrium between the liquid and vapor phases.

-

Data Acquisition: Once the system reaches thermal equilibrium at a set temperature, the pressure of the vapor phase is recorded using the pressure transducer.

-

Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure data points over a desired temperature range.[1] The collected data (P vs. T) can then be fitted to a vapor pressure model, such as the Antoine equation, for interpolation and process design.[1]

Caption: Workflow for Vapor Pressure Measurement (Static Apparatus).

Data Correlation and Application

For practical engineering applications, experimental vapor pressure data is often correlated with semi-empirical equations. The Antoine equation is a widely used model for this purpose.

Antoine Equation: log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are substance-specific constants derived from experimental data.

This correlation allows for the accurate calculation of vapor pressure at temperatures where experimental data is not available, which is invaluable for the design of separation and purification equipment.[1]

Caption: Logic for Vapor Pressure Data Correlation.

Conclusion

The boiling point and vapor pressure of this compound are essential physical properties for its industrial handling and purification. The available data indicates a notable difference in the boiling point between the cis isomer and technical grade mixtures, highlighting the importance of isomeric composition in separation processes. The methodologies described provide a framework for the accurate determination of these properties, and the use of correlative equations like the Antoine model enables the practical application of this data in chemical engineering design and process optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy cis-2-Pentenenitrile | 25899-50-7 [smolecule.com]

- 3. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. cis-2-Pentenenitrile | CAS#:25899-50-7 | Chemsrc [chemsrc.com]

- 7. (Z)-2-pentenenitrile [stenutz.eu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Pentenenitrile in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pentenenitrile, a versatile chemical intermediate. Understanding its solubility characteristics in both aqueous and organic media is crucial for its application in chemical synthesis, pharmaceutical development, and various research contexts. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical framework for understanding the factors that govern its solubility.

Core Physical and Chemical Properties

This compound (C₅H₇N) is an unsaturated nitrile with a molecular weight of 81.12 g/mol . It exists as a clear, colorless to yellow liquid and is known to be flammable. The presence of both a polar nitrile group (-C≡N) and a nonpolar hydrocarbon chain influences its solubility behavior.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various systems. For this compound, its solubility profile is a key consideration for reaction kinetics, purification processes, and formulation development.

Water Solubility

This compound is slightly soluble in water. The polar nitrile group can participate in hydrogen bonding with water molecules, but the hydrophobic five-carbon chain limits its overall aqueous solubility. Quantitative data from various sources are summarized in the table below. The general trend among nitriles is that solubility in water decreases as the carbon chain length increases. For instance, acetonitrile (B52724) (CH₃CN) is miscible with water, while the solubility of propionitrile (B127096) and butanenitrile decreases progressively.[1]

Solubility in Organic Solvents

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | log10WS (Calculated) |

| Water | 20 °C (68 °F) | 11.2 g/L | -1.64 |

| Water | 19 °C (66 °F) | 5 to 10 mg/mL | |

| Ethanol | Not Specified | Soluble | |

| Acetone | Not Specified | Soluble | |

| Dichloromethane | Not Specified | Soluble |

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its dissolution.

Caption: Logical relationship of factors affecting the solubility of this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following provides a detailed methodology based on established protocols.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass flasks with airtight stoppers (e.g., screw-cap vials, Erlenmeyer flasks)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (pore size appropriate to remove undissolved solute)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solute is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess undissolved this compound settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To prevent any undissolved particles from being transferred, it is recommended to use a syringe filter.

-

Dilution and Analysis: Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a calibrated analytical instrument (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of g/L, mg/mL, or mol/L.

The following workflow diagram illustrates the key steps of the shake-flask method.

Caption: A simplified workflow diagram for the shake-flask solubility determination method.

Biological Relevance: Serotonergic System Receptor Antagonism

Some literature suggests that this compound may act as a serotonergic system receptor antagonist. Serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in the regulation of various physiological and psychological processes.

An antagonist is a type of receptor ligand that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. The specific subtype of serotonin receptor that this compound may interact with is not well-defined in publicly available literature. However, a generalized signaling pathway for a G-protein coupled serotonin receptor antagonist can be illustrated.

The diagram below depicts a simplified, generalized signaling pathway for a Gq-coupled serotonin receptor (such as a 5-HT2 subtype) and the inhibitory action of an antagonist.

Caption: Simplified Gq-coupled serotonin receptor signaling and antagonist inhibition.

In this pathway, the binding of serotonin to its receptor would normally activate the Gq protein, leading to a cascade of intracellular events. An antagonist like this compound would bind to the receptor but not trigger this downstream signaling, thereby blocking the effects of serotonin.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While quantitative data for aqueous solubility is established, further research is needed to quantify its solubility in a broader range of organic solvents. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining these valuable data points. The potential interaction of this compound with the serotonergic system highlights an area for further investigation to elucidate its specific molecular targets and mechanisms of action. This information is critical for the effective and safe application of this compound in research and development.

References

Spectroscopic data for 2-Pentenenitrile (IR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2-pentenenitrile, a molecule of interest in various chemical research and development sectors. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering insights into its structural features. This document also outlines the typical experimental protocols for acquiring such data.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different bonds.

Data

The key IR absorption peaks for this compound are summarized in the table below. The data is indicative of its principal functional groups: the nitrile (C≡N) and the carbon-carbon double bond (C=C).

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2225 | C≡N stretch | Nitrile |

| ~1650 | C=C stretch | Alkene |

| ~3050 | =C-H stretch | Alkene |

| 2970-2850 | C-H stretch (sp³ C) | Alkyl |

| ~965 | =C-H bend (trans) | Alkene |

Experimental Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A commercial FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.7 | dt | 1H | H3 | J_H3,H2 ≈ 16 (trans), J_H3,H4 ≈ 6.5 |

| ~5.4 | dt | 1H | H2 | J_H2,H3 ≈ 16 (trans), J_H2,H4 ≈ 1.5 |

| ~2.2 | m | 2H | H4 | |

| ~1.1 | t | 3H | H5 | J_H5,H4 ≈ 7.5 |

dt = doublet of triplets, m = multiplet, t = triplet

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 |

| ~118 | C1 (CN) |

| ~105 | C2 |

| ~25 | C4 |

| ~13 | C5 |

Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology: Fourier Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field FT-NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

Data Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 81 | Moderate | [M]⁺ (Molecular Ion) |

| 80 | Moderate | [M-H]⁺ |

| 54 | High | [M-C₂H₃]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocol

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

Instrumentation: A GC-MS system, where the gas chromatograph is coupled to a mass spectrometer with an EI source.

-

Data Acquisition:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 2-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and toxicity of 2-pentenenitrile, a chemical intermediate used in various industrial processes, including the production of nylon.[1] This guide is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this compound and to provide guidance on its safe handling and use. All data is presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a clear yellow, flammable liquid.[2] It is slightly soluble in water and is less dense than water.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H7N | [2] |

| Molecular Weight | 81.12 g/mol | [2] |

| CAS Number | 13284-42-9 | [2] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 112-128 °C at 760 mmHg | [3][4] |

| Flash Point | 24 °C (73.8 °F) | [2][5] |

| Density | 0.82 - 0.827 g/cm³ at 20-39 °F | [2][3] |

| Vapor Pressure | 6 mmHg at 77 °F; 22.2 mmHg at 25°C | [2][3] |

| Water Solubility | 5 to 10 mg/mL at 66 °F | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.476 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][7] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[7]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

GHS Hazard Pictograms and Statements

Caption: GHS Hazard Pictograms and Statements for this compound.

Toxicological Information

This compound is moderately toxic by ingestion and skin contact.[4] The primary health hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.[2] Effects of contact or inhalation may be delayed.[9]

Acute Toxicity

| Route | Species | Value | Source |

| Oral LDLo | Rat | 450 mg/kg | [4] |

Sub-chronic Toxicity

A combined repeated-dose toxicity study with reproduction was conducted on rats with this compound administered by gavage at dose levels of 0, 1, 3, or 10 mg/kg/day for 28 days.[10]

-

Systemic Toxicity: The No-Observed-Effect Level (NOEL) for systemic toxicity was determined to be 3 mg/kg/day, based on the degeneration of the olfactory mucosa observed in females at the 10 mg/kg/day dose level.[10][11] Females receiving 10 mg/kg and males from all dose groups showed lower body weight gains and feed efficiency.[10]

-

Reproductive and Developmental Toxicity: The NOEL for reproductive and neurobehavioral toxicity in rats and for toxicity to offspring was 10 mg/kg/day, which was the highest dose tested.[10][11] No adverse effects were observed on the number of pups born, survival to lactation day 4, or pup weight.[10]

Vestibular and Olfactory Toxicity

Studies in rats have shown that cis-2-pentenenitrile (B1312415) can cause dose-dependent vestibular toxicity, leading to reduced rearing activity and hair cell loss in the vestibular sensory epithelia.[12] It also targets the olfactory system.[12]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often standardized. The following are representative methodologies for key toxicity endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD Test Guideline 425

This method is a sequential test that uses a maximum of 5 animals. The basic steps are:

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from one of four fixed levels.

-

Observation: The animal is observed for signs of toxicity for up to 14 days.

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

-

LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

Fish, Acute Toxicity Test - OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Test Species: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.

-

Exposure: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined.

Ecotoxicological Information

This compound is harmful to aquatic life.[8]

| Test | Species | Value | Exposure Time | Source |

| LC50 (Fish) | Danio rerio (Zebrafish) | 220 mg/L | 48 h | [8] |

| EC50 (Daphnia) | Daphnia magna | 50.42 mg/L | 48 h | [8] |

| EC50 (Algae) | Pseudokirchneriella subcapitata | ca. 113.3 mg/L | 72 h | [8] |

Safe Handling and Storage

Handling

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, including gloves and eye/face protection.[8]

-

Avoid contact with skin and eyes.[8]

-

Avoid breathing mist, gas, or vapors.[8]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][13]

-

Use non-sparking tools and take action to prevent static discharges.[8][13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[8]

-

Store away from sources of ignition.[2]

-

It is recommended to store this material in an explosion-proof refrigerator under an inert atmosphere.[2]

First-Aid Measures

Immediate medical attention is required in case of exposure.

Caption: First-Aid Procedures for this compound Exposure.

Inhalation: Immediately leave the contaminated area and breathe fresh air.[2] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[2][8]

Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[2] Gently wash the affected skin areas thoroughly with soap and water.[2] Seek immediate medical attention.[2]

Eye Contact: First, check for and remove any contact lenses.[2] Flush the victim's eyes with water or normal saline solution for 20 to 30 minutes.[2] Do not put any ointments, oils, or medication in the victim's eyes without specific instructions from a physician.[2] Seek immediate medical attention.[2]

Ingestion: If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[2] Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[8][13]

-

Specific Hazards: This chemical is flammable.[2] Fire may produce irritating, corrosive, and/or toxic gases.[9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9][13]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[2] Use personal protective equipment.[13] Avoid breathing vapors, mist, or gas.[13] Ensure adequate ventilation.[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[13] Do not let the product enter drains.[13]

-

Containment and Cleanup: Use absorbent paper or other inert absorbent material to pick up all liquid spill material.[2][14] Seal contaminated materials in a vapor-tight plastic bag for eventual disposal.[2] Wash all contaminated surfaces with 60-70% ethanol (B145695) followed by washing with a soap and water solution.[2]

Stability and Reactivity

-

Reactivity: Nitriles may polymerize in the presence of metals and some metal compounds.[2][9] They are incompatible with acids, and mixing with strong oxidizing acids can lead to extremely violent reactions.[2][9] Nitriles are also generally incompatible with other oxidizing agents such as peroxides and epoxides.[2][9] The combination of bases and nitriles can produce hydrogen cyanide.[2][9]

-

Chemical Stability: No data available, but should be stored as recommended to ensure stability.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][9]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic vapors of NOx.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8][13] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8][9]

-

Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing.[8][9] Tyvek-type disposable protective clothing or sleeves taped to gloves are recommended.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved half-face or full-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates.[2]

This guide is intended for informational purposes only and should not be a substitute for professional safety advice and training. Always consult the most current Safety Data Sheet (SDS) for this compound before handling this chemical.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 25899-50-7 [chemicalbook.com]

- 5. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]

- 6. This compound (CAS 13284-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Oral toxicity study of this compound in rats with reproductive toxicity screening test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Vestibular toxicity of cis-2-pentenenitrile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.com [fishersci.com]

Stereoisomers of 2-Pentenenitrile: An In-depth Technical Guide on (E) and (Z) Conformations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2-pentenenitrile, focusing on their synthesis, separation, and distinct physicochemical and toxicological properties. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where the precise control and understanding of stereochemistry are paramount.

Physicochemical Properties

The (E) and (Z) isomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct physical properties due to the different spatial arrangement of substituents around the carbon-carbon double bond. These differences can significantly impact their reactivity, biological activity, and purification. A summary of their key physical properties is presented in Table 1.

| Property | (E)-2-Pentenenitrile | (Z)-2-Pentenenitrile |

| Molecular Formula | C₅H₇N | C₅H₇N |

| Molecular Weight | 81.12 g/mol [1][2] | 81.12 g/mol [3] |

| CAS Number | 26294-98-4[2] | 25899-50-7[3] |

| Appearance | Clear yellow liquid[1] | Colorless to pale yellow liquid |

| Boiling Point | 112.2 °C at 760 mmHg[1] | 127 °C[3] |

| Density | 0.831 g/mL[2] | 0.821 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.435[2] | 1.424 |

Spectroscopic Data

Spectroscopic techniques are essential for the unambiguous identification and characterization of the (E) and (Z) isomers of this compound. The distinct electronic and steric environments of the protons and carbon atoms in each isomer lead to unique signatures in their NMR and IR spectra.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers based on chemical shifts and coupling constants. The spatial proximity of substituents in the (Z)-isomer often results in different shielding effects compared to the (E)-isomer.

Table 2: ¹H NMR Spectral Data (Predicted)

| Proton | (E)-2-Pentenenitrile (δ, ppm) | (Z)-2-Pentenenitrile (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH₃) | ~1.1 | ~1.1 | t | ~7.5 |

| H2 (=CH) | ~5.4 | ~5.3 | d | J(H2,H3) ≈ 16 (E), 11 (Z) |

| H3 (=CH-CN) | ~6.7 | ~6.5 | dt | J(H2,H3) ≈ 16 (E), 11 (Z); J(H3,H4) ≈ 7 |

| H4 (CH₂) | ~2.2 | ~2.4 | qd | ~7.5, ~7 |

| H5 (CH₃) | - | - | - | - |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Carbon | (E)-2-Pentenenitrile (δ, ppm) | (Z)-2-Pentenenitrile (δ, ppm) |

| C1 (CH₃) | ~12 | ~12 |

| C2 (=CH) | ~105 | ~106 |

| C3 (=CH-CN) | ~150 | ~149 |

| C4 (CH₂) | ~25 | ~25 |

| C5 (CN) | ~118 | ~118 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The C≡N and C=C stretching frequencies are characteristic. The out-of-plane C-H bending vibration is particularly useful for distinguishing between (E) and (Z) isomers of alkenes.

Table 4: Key IR Absorption Frequencies

| Functional Group | (E)-2-Pentenenitrile (cm⁻¹) | (Z)-2-Pentenenitrile (cm⁻¹) |

| C≡N stretch | ~2220 | ~2220 |

| C=C stretch | ~1640 | ~1640 |

| =C-H bend (out-of-plane) | ~965 (strong) | ~700 (strong) |

Experimental Protocols

The stereoselective synthesis of either the (E) or (Z) isomer of this compound is a key challenge. The Horner-Wadsworth-Emmons reaction is a widely used method that generally favors the formation of the (E)-isomer, while the Wittig reaction can be tuned to favor either isomer depending on the reaction conditions and the nature of the ylide.

Synthesis of (E)-2-Pentenenitrile via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction of diethyl cyanomethylphosphonate with propanal is a reliable method for the synthesis of (E)-2-pentenenitrile. The use of a phosphonate-stabilized carbanion typically results in high (E)-selectivity.

Protocol:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. To this suspension, add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.

-

Reaction with Aldehyde: Add propanal (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure (E)-2-pentenenitrile.

Caption: Horner-Wadsworth-Emmons synthesis of (E)-2-pentenenitrile.

Synthesis of (Z)-2-Pentenenitrile via Wittig Reaction

The Wittig reaction can be directed towards the (Z)-isomer by using a non-stabilized ylide and salt-free conditions.

Protocol:

-

Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.0 equivalent) in anhydrous toluene. Add 1-bromopropane (B46711) (1.1 equivalents) and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate of propyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation and Reaction: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.0 equivalent) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir the mixture at -78 °C for 1 hour. Add a solution of cyanogen (B1215507) chloride (1.2 equivalents) in THF dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the triphenylphosphine oxide byproduct can be precipitated by adding pentane (B18724) and cooling. The filtrate is then concentrated and the (Z)-2-pentenenitrile is purified by fractional distillation.

Caption: Wittig synthesis of (Z)-2-pentenenitrile.

Separation of (E) and (Z) Isomers

A mixture of (E) and (Z)-2-pentenenitrile can be separated by fractional distillation, exploiting the difference in their boiling points. For more challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Biological Significance and Relevance to Drug Development

While this compound itself is not a therapeutic agent, the study of its stereoisomers provides a valuable model for understanding the importance of stereochemistry in drug design and development. The distinct biological activities of enantiomers and diastereomers are a cornerstone of modern medicinal chemistry.

A study on the vestibular toxicity of (Z)-2-pentenenitrile in rats revealed that this isomer can cause permanent behavioral deficits and degeneration of vestibular sensory hair cells. This highlights a critical aspect of preclinical drug development: the individual toxicological profiling of stereoisomers. The differential toxicity of isomers can have profound implications for drug safety and efficacy.

References

Discovery and history of short-chain alkyl nitriles

An In-depth Technical Guide to the Discovery and History of Short-Chain Alkyl Nitriles

Introduction

Short-chain alkyl nitriles, organic compounds featuring a cyano (-C≡N) functional group attached to a small alkyl chain, represent a cornerstone of modern chemistry. This guide provides a comprehensive overview of their discovery, the evolution of their synthesis, and their pivotal role, from 19th-century laboratories to their detection in interstellar space and their significance in contemporary drug development. The simplest organic nitrile is acetonitrile (B52724) (CH₃CN), followed by propionitrile (B127096) (CH₃CH₂CN) and others in the homologous series.[1] Their unique polarity and reactivity have established them as indispensable solvents, versatile synthetic intermediates, and crucial players in theories of prebiotic chemistry.

The history of nitriles begins with the synthesis of their inorganic precursor, hydrogen cyanide. First prepared from the pigment Prussian blue by Carl Wilhelm Scheele in 1782, the pure acid was isolated in 1811 by Joseph Louis Gay-Lussac.[2][3] This discovery paved the way for the exploration of its organic derivatives. The term "nitrile" was later coined in 1844 by Hermann Fehling, who identified the functional group while synthesizing benzonitrile, thereby providing a name for this entire class of compounds.

Foundational Discoveries and Early Synthesis

The mid-19th century was a fertile period for the initial synthesis of the first short-chain alkyl nitriles.

-

Propionitrile (1834): Théophile-Jules Pelouze synthesized propionitrile in 1834, proposing its structure as an "ether of propionic alcohol and hydrocyanic acid."[2]

-

Acetonitrile (1847): The simplest organic nitrile, acetonitrile, was first prepared by the French chemist Jean-Baptiste Dumas in 1847.[4]

These early syntheses were foundational, leading to the development of more general and robust methods for creating the C-CN bond. Two primary laboratory-scale methods emerged from this era:

-

The Kolbe Nitrile Synthesis: This method involves the nucleophilic substitution (S_N2) of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide.[2][5] This reaction remains a staple in organic synthesis for extending a carbon chain by one carbon.

-

Dehydration of Primary Amides: The elimination of water from a primary amide using a strong dehydrating agent (e.g., P₂O₅, SOCl₂, POCl₃) provides a direct route to the corresponding nitrile.[6][7]

As industrial chemistry advanced, large-scale production methods were developed. Acetonitrile, for instance, is now produced primarily as a byproduct of the ammoxidation of propylene (B89431) to manufacture acrylonitrile.[4]

Quantitative Data: Physical Properties

The physical properties of short-chain alkyl nitriles are dictated by the strong polarity of the cyano group, which results in significant dipole-dipole interactions and relatively high boiling points compared to alkanes of similar molecular weight.[1]

| Property | Acetonitrile (CH₃CN) | Propionitrile (CH₃CH₂CN) |

| Molar Mass | 41.053 g·mol⁻¹[4] | 55.080 g·mol⁻¹[8] |

| Appearance | Colorless liquid[4] | Colorless liquid[8] |

| Odor | Ether-like[4] | Sweetish, ethereal[8] |

| Density | 0.786 g/cm³[4] | 772 mg/mL[8] |

| Melting Point | -46 to -44 °C[4] | -100 to -86 °C[8] |

| Boiling Point | 81.3 to 82.1 °C[4] | 96 to 98 °C[8] |

| Solubility in Water | Miscible[4] | 11.9% (20 °C)[8] |

Discovery in Interstellar and Prebiotic Contexts

The discovery of nitriles in extraterrestrial environments has profound implications for astrobiology and the origin of life. These molecules are surprisingly abundant in the interstellar medium (ISM), particularly in cold, dense molecular clouds.

Nitriles are considered crucial precursors for the synthesis of life's building blocks, such as purines and pyrimidines, which form the basis of RNA and DNA.[9] Their presence in molecular clouds like G+0.693-0.027 and TMC-1 suggests that the chemical feedstock for life could be synthesized in space and delivered to nascent planets.[9][10][11] Detected species include cyanic acid (HOCN), cyanoformaldehyde (B13478660) (HCOCN), glycolonitrile (B6354644) (HOCH₂CN), and various isomers of C₄H₃N.[10][11]

The formation of these molecules in space is thought to occur through two primary mechanisms:

-

Gas-Phase Chemistry: Reactions between abundant unsaturated hydrocarbons and the cyanide radical (CN).[10][11]

-

Grain-Surface Chemistry: Reactions occurring on the surface of interstellar dust grains, which can later be released into the gas phase.[10]

Experimental Protocols

Protocol 1: Synthesis of Propionitrile via Kolbe Nitrile Synthesis

This protocol describes the synthesis of propionitrile from ethyl bromide and sodium cyanide, a classic example of the Kolbe method.

Materials:

-

Ethyl bromide (CH₃CH₂Br)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)/Water mixture

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

-

Reagent Preparation: In the round-bottom flask, dissolve sodium cyanide in a suitable solvent (e.g., a mixture of ethanol and water). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood.

-

Reaction: Gently heat the cyanide solution to reflux. Add ethyl bromide dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic.

-

Reflux: After the addition is complete, maintain the reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add diethyl ether and water to the separatory funnel. Shake gently and allow the layers to separate. The organic layer (containing propionitrile and ether) will be on top.

-

Washing: Discard the aqueous layer and wash the organic layer sequentially with water and then a saturated brine solution to remove residual DMSO and salts.

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and transfer the filtrate to a distillation apparatus. Carefully distill the solution. The fraction collected at the boiling point of propionitrile (97 °C) is the final product.

Protocol 2: Synthesis of Acetonitrile via Dehydration of Acetamide (B32628)

This protocol details the laboratory-scale synthesis of acetonitrile by dehydrating acetamide using phosphorus pentoxide.

Materials:

-

Acetamide (CH₃CONH₂)

-

Phosphorus pentoxide (P₂O₅)

-

Sand (optional, as a dispersant)

-

Distillation apparatus with a short fractionating column.

Procedure:

-

Setup: Assemble a distillation apparatus. The distillation flask should be large enough to accommodate the reactants and prevent excessive foaming.

-

Reactant Mixture: In the distillation flask, thoroughly mix acetamide with an equal weight of phosphorus pentoxide. Caution: P₂O₅ is highly corrosive and reacts violently with water. Handle with care. Optionally, add dry sand to the mixture to help with heat distribution.

-

Heating: Heat the flask gently with a heating mantle or a sand bath. The reaction is endothermic initially but can become vigorous.

-

Distillation: As the mixture is heated, acetonitrile will begin to distill. Collect the distillate that boils in the range of 80-83 °C.

-

Purification (Optional): The collected distillate may contain impurities. It can be further purified by re-distillation, first over a small amount of P₂O₅ to remove any residual water and then over potassium carbonate to remove any acidic impurities.

Modern Synthetic Applications and Drug Development

Today, short-chain alkyl nitriles are fundamental building blocks in organic synthesis. The cyano group is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.[6][7] This versatility makes them invaluable in the synthesis of pharmaceuticals.

-

Acetonitrile as a C₂ Building Block: Acetonitrile can be deprotonated at the α-carbon to form a nucleophilic anion, which can then participate in carbon-carbon bond-forming reactions.[2][12]

-

Propionitrile in Drug Synthesis: Propionitrile serves as a C₃ building block. For example, it is a precursor in the synthesis of the drug flopropione (B290) via the Houben-Hoesch reaction.[8]

Conclusion

From their initial isolation in the 19th century to their detection in the vastness of interstellar space, short-chain alkyl nitriles have had a remarkable history. Their journey reflects the broader evolution of chemistry itself—from foundational laboratory synthesis to large-scale industrial production and their recognition as key molecules in understanding our cosmic origins. For researchers and drug development professionals, they remain indispensable tools, offering a unique combination of physical properties and chemical reactivity that continues to drive innovation in synthesis and materials science.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Nitrile - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Propionitrile - Wikipedia [en.wikipedia.org]

- 9. space.com [space.com]

- 10. [2206.01053] Molecular precursors of the RNA-world in space: new nitriles in the G+0.693-0.027 molecular cloud [arxiv.org]

- 11. Frontiers | Molecular Precursors of the RNA-World in Space: New Nitriles in the G+0.693−0.027 Molecular Cloud [frontiersin.org]

- 12. mdpi.com [mdpi.com]

The Enigmatic Presence of Pentenonitriles in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract